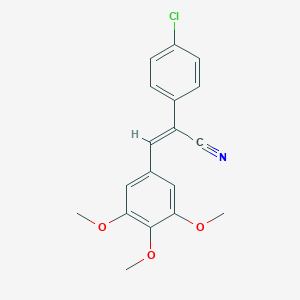![molecular formula C27H23N3O2 B296029 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the PI3K/Akt and NF-κB pathways, which are known to be involved in cancer cell survival and proliferation. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, it has been found to reduce the production of reactive oxygen species, which are known to be involved in various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole in lab experiments include its potential therapeutic properties and its relatively low toxicity. However, its synthesis method is complex and time-consuming, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole. One direction is to study its effects on other signaling pathways that are involved in cancer cell growth and inflammation. Another direction is to investigate its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Synthesis Methods
The synthesis of 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole involves the reaction of 2-(4-bromophenyl)benzimidazole with 2-butoxyphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then reacted with 3,4-dihydro-2H-pyrimido[1,6-a]benzimidazole-2,5(1H,3H)-dione to yield the final product.
Scientific Research Applications
7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also shown potential as an anti-inflammatory agent and has been studied for its effects on autoimmune diseases.
Properties
Molecular Formula |
C27H23N3O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
11-(2-butoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C27H23N3O2/c1-2-3-16-31-24-15-9-5-11-19(24)25-29-27-20(17-18-10-4-8-14-23(18)32-27)26-28-21-12-6-7-13-22(21)30(25)26/h4-15H,2-3,16-17H2,1H3 |
InChI Key |
ZUMMYMOQRLWSGF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


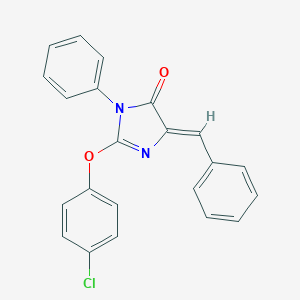
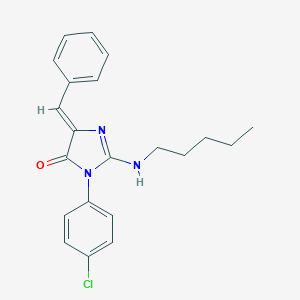
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)

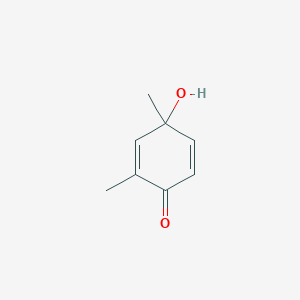
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
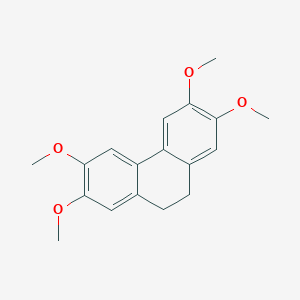
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
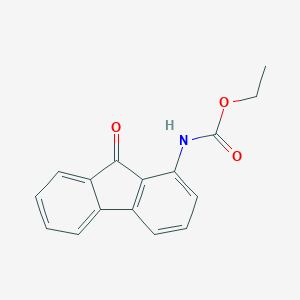
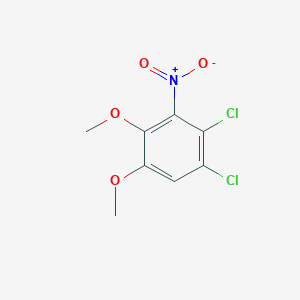
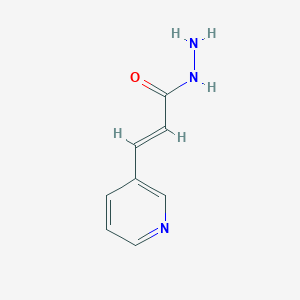
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)

